1-(2-(Furan-2-yl)ethyl)piperazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
1-[2-(furan-2-yl)ethyl]piperazine |
InChI |
InChI=1S/C10H16N2O/c1-2-10(13-9-1)3-6-12-7-4-11-5-8-12/h1-2,9,11H,3-8H2 |
InChI Key |
UFQLKCGQNLFUNS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCC2=CC=CO2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategies for the Synthesis of 1-(2-(Furan-2-yl)ethyl)piperazine
The synthesis of this compound can be achieved through various strategic approaches, often involving multiple steps to construct the target molecule. These strategies are designed to efficiently assemble the furan (B31954), ethyl, and piperazine (B1678402) components.
Multi-Step Synthetic Approaches
Multi-step syntheses are common for constructing molecules with the complexity of this compound. These approaches often begin with commercially available or readily prepared starting materials, such as piperazine and a suitable furan derivative. A general and widely used method involves the use of protecting groups, like the tert-butyloxycarbonyl (Boc) group, to control the reactivity of the piperazine nitrogens. semanticscholar.org This allows for the selective functionalization of one nitrogen atom, followed by deprotection to reveal the secondary amine for further reactions. semanticscholar.org
Another multi-step strategy could involve the initial synthesis of a furan-containing intermediate that is later coupled with the piperazine ring. For instance, a furan-2-yl-ethyl halide or sulfonate could be prepared and subsequently used to alkylate piperazine.
Specific Reaction Pathways (e.g., Reductive Amination, Nucleophilic Substitution)
Reductive Amination: This powerful reaction is a cornerstone for the formation of C-N bonds and is highly applicable to the synthesis of this compound. mdpi.commdpi.com The process typically involves the reaction of a furan-containing aldehyde or ketone with piperazine to form an iminium ion intermediate, which is then reduced in situ to the desired amine. mdpi.com For example, 2-furanacetaldehyde (B171902) could be reacted with piperazine in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to yield the target compound. mdpi.comnih.gov Reductive amination offers mild reaction conditions and a broad substrate scope. mdpi.com
Nucleophilic Substitution: The direct alkylation of piperazine with a suitable furan-containing electrophile is another key synthetic route. mdpi.com This typically involves the reaction of piperazine with a compound such as 2-(2-haloethyl)furan. The nitrogen atoms of the piperazine act as nucleophiles, displacing the leaving group on the furan-ethyl side chain. mdpi.com To favor mono-alkylation and avoid the formation of di-substituted products, an excess of piperazine is often used. researchgate.net Alternatively, protecting one of the piperazine nitrogens allows for controlled, stepwise alkylation. semanticscholar.orgresearchgate.net
Formation and Functionalization of the Piperazine Ring System
Cyclization Reactions for Piperazine Ring Formation
While often starting with pre-formed piperazine, it is also possible to construct the piperazine ring during the synthesis. Various cyclization strategies have been developed for this purpose. organic-chemistry.org One approach involves the reductive cyclization of dioximes. nih.gov Another method utilizes the reaction of a primary amine with a reagent like tosylbis(2-(tosyloxy)ethyl)amine in a one-pot protocol. nih.gov Palladium-catalyzed cyclization reactions of propargyl units with diamine components also provide a modular route to highly substituted piperazines. organic-chemistry.org Furthermore, the piperazine ring can be constructed from bis-(2-chloroethyl)amine and a suitable amine. mdpi.com
Alkylation and Acylation of Piperazine Nitrogens
The nitrogen atoms of the piperazine ring are nucleophilic and readily undergo alkylation and acylation reactions. mdpi.comnih.gov This reactivity allows for the introduction of the furan-2-yl-ethyl side chain as well as other functionalities. Alkylation can be achieved using alkyl halides or sulfonates. mdpi.com Acylation, the reaction with an acylating agent like an acid chloride or anhydride (B1165640), can be used to introduce acyl groups onto the piperazine nitrogen. researchgate.net These reactions are fundamental for building the final structure of this compound and its derivatives.
Integration of the Furan-2-yl-ethyl Side Chain
Furan Functionalization Techniques
The furan ring is a versatile heterocyclic scaffold that can be synthesized and functionalized through numerous methods. numberanalytics.com Its prevalence in natural products and pharmaceuticals has driven the development of diverse synthetic strategies. nih.gov
Common approaches to constructing polysubstituted furans include:
Cyclization Reactions: Transition metal-catalyzed intermolecular cyclizations of simple starting materials are among the most direct methods. nih.gov For instance, cobalt(II) complexes can catalyze the metalloradical cyclization of alkynes with α-diazocarbonyls to produce polyfunctionalized furans with high regioselectivity and functional group tolerance. nih.gov Other methods involve the Sn(II)- and Cu(I)-promoted addition and oxidative cyclization of alkynoates and 1,3-dicarbonyl compounds. organic-chemistry.org
From Acyclic Precursors: A two-step protocol starting from β-nitroenones and α-functionalized ketones can yield polyfunctionalized furans in good yields. nih.gov
Intramolecular Wittig-type Reactions: Highly functionalized furans can be generated in one step from Michael acceptors, tributylphosphine, and acyl chlorides. organic-chemistry.org
Furan itself can be readily functionalized through electrophilic substitution reactions due to its electron-rich aromatic character. acs.orgresearchgate.net
Linker Chemistry for Ethyl Spacer Introduction
One common strategy involves starting with a furan derivative that already contains a two-carbon side chain, such as 2-furanacetic acid or its derivatives, which can then be modified to link to the piperazine. Another approach is to build the spacer onto the furan ring. For example, O-alkylation techniques can be used to introduce spacers onto heterocyclic systems. researchgate.net The concept of using spacers is well-established in medicinal chemistry to connect different pharmacophoric groups. researchgate.netnih.gov
Chemical Reactivity and Derivatization Studies
The chemical behavior of this compound is dictated by the reactivity of its constituent parts: the furan ring and the piperazine ring.
N-Alkylation Reactions of Piperazine
The piperazine moiety contains two secondary amine nitrogens, one of which is alkylated with the furan-ethyl group. The remaining N-H group is available for further derivatization. N-alkylation is a fundamental transformation for piperazine-containing compounds. mdpi.com
Several methods are commonly employed for the N-alkylation of piperazines:
Nucleophilic Substitution: This involves reacting the piperazine with an alkyl halide (e.g., chloride or bromide). To improve yields and avoid harsh conditions, this reaction is often facilitated by the addition of sodium or potassium iodide. mdpi.com
Reductive Amination: This method involves the reaction of the piperazine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. mdpi.comresearchgate.net It is a valuable technique as it prevents the formation of quaternary ammonium (B1175870) salts. researchgate.net
Alkylation of a Protected Piperazine: To achieve mono-alkylation selectively, one nitrogen of the piperazine can be protected with a group like tert-butoxycarbonyl (Boc). After alkylating the unprotected nitrogen, the Boc group is removed. researchgate.net An alternative simple method involves the alkylation of N-acetylpiperazine followed by hydrolysis of the acetyl group. researchgate.net
| Method | Reagents | Key Features | Reference |
|---|---|---|---|
| Nucleophilic Substitution | Alkyl halides (R-Cl, R-Br), Base (e.g., K₂CO₃), optional NaI/KI | Direct method; iodide salts can increase reactivity. | mdpi.com |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Avoids over-alkylation to quaternary salts. | mdpi.comresearchgate.net |
| Alkylation-Deprotection | 1. Boc-piperazine, Alkyl halide, Base 2. Acid (for Boc removal) | Provides excellent control for mono-alkylation. | researchgate.net |
| Alkylation of N-Acetylpiperazine | 1. N-Acetylpiperazine, Alkyl halide, Base 2. Hydrolysis (acidic or basic) | A simple procedure for preparing N-alkylpiperazines. | researchgate.net |
Oxidation-Reduction Potentials of Furan Moiety
The furan ring can participate in both oxidation and reduction reactions. acs.orgnumberanalytics.com
Oxidation: The furan ring is susceptible to oxidation, which can lead to ring-opening. acs.org A common laboratory method involves oxidation with reagents like N-bromosuccinimide (NBS) followed by sodium chlorite (B76162) (NaClO₂) to convert 2-substituted furans into 4-oxo-2-alkenoic acids. nih.govacs.org Oxidation with singlet oxygen (¹O₂) generated photochemically leads to an endoperoxide intermediate, which can be converted to enediones or butenolides. thieme-connect.de Catalytic oxidation using systems like Mn(III)/Co(II) can also achieve oxidative ring-opening to produce 1,4-dicarbonyl moieties. rsc.org The product of furan oxidation can vary, with possibilities including maleic anhydride or furan-2-carboxylic acid. numberanalytics.com
Reduction: The furan ring can be reduced to form dihydrofuran or tetrahydrofuran (B95107) derivatives. numberanalytics.com This is typically achieved through catalytic hydrogenation using H₂ gas with a metal catalyst (e.g., Pd, Pt, Ni) or with chemical reducing agents like sodium borohydride (B1222165) (NaBH₄), although the latter often requires specific conditions or more reactive substrates. numberanalytics.comnih.gov
| Oxidant/Conditions | Typical Product | Reference |
|---|---|---|
| Singlet Oxygen (¹O₂) | Endoperoxide, leading to enediones or butenolides | thieme-connect.de |
| NBS, then NaClO₂ | 4-Oxo-2-alkenoic acid (from 2-substituted furan) | nih.govacs.org |
| Mn(III)/Co(II) catalysts, O₂ | 1,4-Dicarbonyl compounds via ring-opening | rsc.org |
Mannich Reaction Applications
The Mannich reaction is a three-component condensation that forms a C-C bond between a compound with an active hydrogen, formaldehyde (B43269), and a primary or secondary amine. researchgate.net Both the furan and piperazine moieties in the target molecule offer potential sites for Mannich reactions.
Furan as the Active Hydrogen Component: Furan is a π-excessive aromatic heterocycle that can undergo electrophilic substitution, including the Mannich reaction. researchgate.net The reaction typically occurs at the α-position (C2 or C5). researchgate.net However, the reactivity of furan in this reaction is lower than that of pyrrole (B145914) or thiophene, and activating groups on the furan ring can facilitate the reaction. quimicaorganica.org
Piperazine as the Amine Component: Piperazine and its derivatives are frequently used as the amine component in Mannich reactions. nih.govnih.gov The remaining N-H group on the piperazine ring of this compound could react with formaldehyde and a suitable CH-acidic compound to introduce a new aminoalkyl group. This reaction is a powerful tool for introducing amine functionalities into various chemical structures. nih.gov
Radical Cyclization Reactions for Related Dihydrofuran Derivatives
The furan moiety is a key structural feature. While direct synthesis of this compound may follow various routes, understanding the formation of related heterocycles, such as dihydrofurans, provides valuable insight into the chemistry of the furan ring system. Radical cyclization reactions represent a powerful method for constructing cyclic systems, including the dihydrofuran core. thieme-connect.de
These reactions often involve the generation of a radical species that subsequently attacks an unsaturated bond within the same molecule to form a ring. Oxidants like manganese(III) acetate (B1210297) (Mn(OAc)₃) and cerium(IV) ammonium nitrate (B79036) (CAN) are commonly employed to initiate these radical transformations. nih.govresearchgate.net For instance, Mn(OAc)₃ can mediate the oxidative radical cyclization of unsaturated piperazine derivatives with 1,3-dicarbonyl compounds to yield novel piperazine-containing dihydrofuran compounds. nih.gov The mechanism involves the formation of a radical intermediate which then undergoes intramolecular cyclization to form the dihydrofuran ring. nih.gov
The choice of starting materials and reaction conditions, including the type of oxidant and solvent, can influence the yield and regioselectivity of the cyclization. nih.govresearchgate.net For example, studies on the Mn(OAc)₃ mediated cyclization of unsaturated diacyl and alkyl-acyl piperazine derivatives have shown that the stability of the radical intermediate plays a crucial role in determining the reaction outcome. nih.gov Similarly, the radical cyclization of o-alkenyloxyarene diazonium salts has been shown to efficiently form dihydrobenzofuran derivatives, which are structurally related to the furan core. rsc.org These methodologies, while not directly producing the title compound, are fundamental in the synthesis of a wide array of furan and dihydrofuran derivatives. acs.orgacs.org
Analytical Characterization Techniques for Synthetic Compounds
The structural elucidation and confirmation of purity for synthesized compounds like this compound rely on a suite of spectroscopic and analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
NMR spectroscopy is an indispensable tool for the structural analysis of this compound, providing detailed information about the hydrogen and carbon environments within the molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each part of the molecule.
Furan Ring: The protons on the furan ring typically appear in the aromatic region. The H-5 proton is expected around δ 7.3-7.5 ppm, while the H-3 and H-4 protons would resonate at approximately δ 6.2-6.4 ppm and δ 6.0-6.1 ppm, respectively. researchgate.netchemicalbook.comresearchgate.net
Ethyl Bridge: The two methylene (B1212753) groups of the ethyl bridge (-CH₂-CH₂-) would present as two triplets, assuming free rotation. The methylene group attached to the furan ring would likely appear around δ 2.8-3.0 ppm, and the one adjacent to the piperazine nitrogen would be found at a similar chemical shift, around δ 2.7-2.9 ppm. nih.govnih.gov
Piperazine Ring: In an unsubstituted piperazine ring, the protons are chemically equivalent and show a single peak. chemicalbook.com However, in this N-substituted derivative, two distinct signals are expected for the four methylene protons on the piperazine ring, typically appearing as broad singlets or multiplets in the δ 2.4-3.0 ppm range. nih.govnih.gov The N-H proton of the secondary amine would appear as a broad singlet, which is exchangeable with D₂O. nih.gov
¹³C NMR: The carbon NMR spectrum provides complementary information on the carbon skeleton.
Furan Ring: The carbons of the furan ring are expected in the downfield region, with C2 (the point of attachment) being the most downfield (around δ 150-155 ppm), followed by C5 (δ 140-145 ppm), C3 (δ 105-110 ppm), and C4 (δ 110-115 ppm). researchgate.netnih.gov
Ethyl Bridge: The two methylene carbons of the ethyl bridge would have distinct signals, typically in the δ 25-60 ppm range. researchgate.netchemicalbook.com
Piperazine Ring: The carbons of the piperazine ring would resonate in the δ 45-55 ppm region. chemicalbook.comchemicalbook.com
The specific chemical shifts can be influenced by the solvent used for the analysis. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
|---|---|---|
| Furan H-5 | 7.3 - 7.5 | - |
| Furan H-3 | 6.2 - 6.4 | - |
| Furan H-4 | 6.0 - 6.1 | - |
| Ethyl -CH₂- (adjacent to Furan) | 2.8 - 3.0 | ~25-35 |
| Ethyl -CH₂- (adjacent to Piperazine) | 2.7 - 2.9 | ~55-60 |
| Piperazine -CH₂- (adjacent to N-ethyl) | 2.4 - 3.0 | ~50-55 |
| Piperazine -CH₂- (adjacent to NH) | 2.4 - 3.0 | ~45-50 |
| Piperazine N-H | Variable (broad) | - |
| Furan C-2 | - | 150 - 155 |
| Furan C-5 | - | 140 - 145 |
| Furan C-3 | - | 105 - 110 |
| Furan C-4 | - | 110 - 115 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands. thermofisher.com
N-H Stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine in the piperazine ring. nih.gov
C-H Stretches: Aromatic C-H stretching from the furan ring would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and piperazine moieties would be observed just below 3000 cm⁻¹. nih.gov
C=C Stretch: Aromatic C=C stretching vibrations from the furan ring are expected in the 1500-1650 cm⁻¹ region. nih.gov
C-N Stretch: The C-N stretching of the piperazine ring would show bands in the 1000-1300 cm⁻¹ range.
C-O-C Stretch: The C-O-C stretching of the furan ring typically appears as a strong band around 1000-1100 cm⁻¹. nih.gov
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which helps in confirming its structure. For this compound (Molecular Formula: C₁₀H₁₆N₂O, Molecular Weight: 180.25 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 180. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. nih.govnih.gov
Common fragmentation pathways would likely involve:
Cleavage of the bond between the furan ring and the ethyl group, leading to a fragment at m/z 81 (furylethyl cation) or m/z 67 (furyl cation).
Cleavage of the C-C bond in the ethyl bridge.
Fragmentation of the piperazine ring.
Table 2: Expected Mass Spectrometry Fragments for this compound
| m/z | Possible Fragment Ion |
|---|---|
| 180 | [M]⁺ (Molecular Ion) |
| 111 | [M - C₄H₃O]⁺ |
| 99 | [C₅H₁₁N₂]⁺ (Piperazinylethyl fragment) |
| 81 | [C₅H₅O]⁺ (Furfuryl cation) |
| 85 | [C₄H₉N₂]⁺ (Piperazine fragment) |
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the percentage composition of carbon, hydrogen, nitrogen, and oxygen in a purified sample. The experimental values are then compared with the calculated theoretical values to confirm the empirical formula of the synthesized compound. For C₁₀H₁₆N₂O, the theoretical percentages are approximately C: 66.63%, H: 8.95%, N: 15.54%, and O: 8.87%. A close correlation between the found and calculated values provides strong evidence for the compound's identity and purity. nih.gov
X-ray Diffraction for Solid-State Structure Elucidation
If this compound can be obtained as a suitable single crystal, X-ray diffraction analysis is the most definitive method for determining its three-dimensional molecular structure in the solid state. mdpi.com This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, including the orientation of the furan ring relative to the ethylpiperazine side chain. mdpi.com It can also reveal intermolecular interactions, such as hydrogen bonding involving the piperazine N-H group, which dictate the crystal packing arrangement. researchgate.net While a structure for the specific title compound is not reported, analysis of related structures provides a template for what might be expected. mdpi.com
Chromatographic Methods for Purity Assessment and Isolation
The purification and analysis of synthetic compounds like this compound are critically dependent on chromatographic techniques. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase, allowing for both the isolation of the pure compound and the assessment of its purity level. The selection of a specific chromatographic method is determined by the physicochemical properties of the analyte, such as polarity, volatility, and molecular weight, as well as the scale of the separation required. For furan and piperazine-containing compounds, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) coupled with Column Chromatography are the most prevalently used techniques. nih.govrdd.edu.iqtsijournals.com
High-Performance Liquid Chromatography (HPLC)
HPLC is a premier technique for the purity assessment of non-volatile or thermally sensitive compounds like piperazine derivatives. rdd.edu.iq It offers high resolution, sensitivity, and reproducibility.
Reverse-Phase HPLC (RP-HPLC) : This is the most common HPLC mode for compounds in this class. Separation is based on the hydrophobic partitioning of the analyte between a nonpolar stationary phase (typically alkyl-silica based, such as C18) and a polar mobile phase. sielc.com For piperazine derivatives, the mobile phase often consists of a mixture of acetonitrile (B52724) and water, sometimes with additives like phosphoric acid or formic acid to improve peak shape and resolution. sielc.com
Derivatization : Piperazine itself lacks a strong UV chromophore, which can limit detection sensitivity with standard UV-Vis detectors. tsijournals.comjocpr.com To overcome this, pre-column or post-column derivatization can be employed. Reagents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) or dansyl chloride react with the secondary amine groups of the piperazine ring to form a derivative that is highly active in the UV or fluorescence spectrum, allowing for detection at very low levels. jocpr.comresearchgate.net This approach is particularly useful for quantifying trace impurities.
Method Validation : A validated HPLC method ensures reliability. jocpr.com Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness. jocpr.comqascf.com For instance, a validated method for piperazine analysis using NBD-Cl derivatization demonstrated linearity in the range of 30 to 350 ppm with recovery rates between 104.87% and 108.06%. jocpr.com
Interactive Table: Typical HPLC Conditions for Piperazine Derivative Analysis The following table summarizes common conditions used for the analysis of piperazine-related compounds.
| Parameter | Condition | Source |
| Technique | Reverse-Phase HPLC | sielc.com |
| Column | C18 BDC (e.g., BakerBond), Newcrom R1 | sielc.comresearchgate.net |
| Mobile Phase | Acetonitrile (MeCN) / Water with Phosphoric Acid or Formic Acid | sielc.com |
| Detector | UV-Vis, Diode Array (DAD), Fluorescence (FLD) | jocpr.comresearchgate.netqascf.com |
| Derivatizing Agent | 4-chloro-7-nitrobenzofuran (NBD-Cl), Dansyl Chloride | jocpr.comresearchgate.net |
| Detection Wavelength | 340 nm (for NBD-Cl derivative) | jocpr.com |
| Flow Rate | ~1.0 mL/min | jocpr.com |
| Column Temperature | ~35°C | jocpr.com |
Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing volatile and thermally stable compounds. While piperazine derivatives can be analyzed by GC, their polarity can lead to poor peak shapes (tailing) on some columns. tsijournals.com
Column Selection : The choice of stationary phase is crucial. For piperazine and its alkylated derivatives, a mid-polarity column like a DB-17 (50% Phenyl-methylpolysiloxane) has been shown to provide good separation and peak shape. tsijournals.comresearchgate.net
Operating Conditions : The analysis is typically performed using a flame ionization detector (FID), which is a robust and universally responsive detector for organic compounds. tsijournals.com A programmed temperature ramp is used to ensure the elution of all components in a reasonable time. Typical conditions involve an initial oven temperature around 150°C, which is then ramped up to a higher temperature like 260°C. tsijournals.comresearchgate.net The carrier gas is usually helium. tsijournals.comresearchgate.net
Interactive Table: Typical GC Parameters for Piperazine Derivative Separation This table outlines a set of parameters for the GC analysis of related piperazine compounds.
| Parameter | Condition | Source |
| Technique | Gas Chromatography (GC) | tsijournals.comresearchgate.net |
| Column | DB-17 (30 m, 0.53 mm ID, 1 µm film) | tsijournals.comresearchgate.net |
| Carrier Gas | Helium | tsijournals.comresearchgate.net |
| Flow Rate | ~2.0 mL/min | tsijournals.comresearchgate.net |
| Injector Temperature | ~250°C | tsijournals.comresearchgate.net |
| Detector | Flame Ionization Detector (FID) | tsijournals.comresearchgate.net |
| Detector Temperature | ~260°C | tsijournals.comresearchgate.net |
| Oven Program | 150°C (10 min), then ramp 35°C/min to 260°C (2 min) | tsijournals.comresearchgate.net |
| Injection Volume | 1.0 µL | tsijournals.comresearchgate.net |
| Diluent | Methanol | tsijournals.comresearchgate.net |
Thin-Layer Chromatography (TLC) and Column Chromatography for Isolation
TLC and column chromatography are fundamental tools used during and after the synthesis of this compound for monitoring reaction progress and for the purification of the final product.
Thin-Layer Chromatography (TLC) : TLC is used for the rapid qualitative monitoring of chemical reactions and for identifying the number of components in a mixture. nih.gov It is performed on plates coated with a thin layer of adsorbent material, most commonly silica (B1680970) gel. nih.govrsc.orgrsc.org After applying a spot of the sample, the plate is developed in a chamber with a suitable solvent system (eluent). For furan-piperazine derivatives, a mixture of chloroform (B151607) and acetone (B3395972) (e.g., 85:15 ratio) has been used effectively. nih.gov
Column Chromatography : This technique is the standard method for purifying chemical compounds on a preparative scale. nih.gov The crude product is loaded onto a column packed with a stationary phase, typically silica gel (e.g., silica gel 60, 40–60 mm). nih.gov The components are then separated by eluting with a solvent or a solvent mixture of appropriate polarity. The choice of eluent is often guided by prior TLC analysis. For furan-containing compounds, solvent systems like petroleum ether/ethyl acetate (PE/EA) or chloroform/acetone are common. nih.govrsc.org Fractions are collected and analyzed (e.g., by TLC) to pool the pure product.
Interactive Table: Conditions for TLC and Column Chromatography The table below shows typical conditions for the preparative separation and analysis of furan and piperazine derivatives.
| Parameter | Technique | Details | Source |
| Stationary Phase | TLC | Silica gel plates (e.g., Merck PF 254-366nm) | nih.gov |
| Column Chromatography | Silica gel (e.g., Merck silica gel 60, 40-60 mm) | nih.gov | |
| Mobile Phase (Eluent) | TLC & Column | Chloroform–Acetone (85:15 v/v) | nih.gov |
| Column Chromatography | Petroleum Ether/Ethyl Acetate (PE/EA) (e.g., 6:1 v/v) | rsc.org | |
| Application | TLC | Reaction monitoring, purity checks | nih.govrsc.org |
| Column Chromatography | Isolation and purification of the final product | nih.govrsc.org |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure of 1-(2-(Furan-2-yl)ethyl)piperazine. bohrium.comjmaterenvironsci.com These calculations provide information on the distribution of electrons within the molecule, its molecular orbitals, and electrostatic potential.
Frontier molecular orbital theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is often used to describe the electronic properties and reactivity of a molecule. bohrium.com The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.
Molecular Electrostatic Potential (MEP) maps are also generated through quantum chemical calculations to visualize the electrophilic and nucleophilic sites within the molecule. bohrium.com These maps are color-coded to show regions of positive and negative electrostatic potential, which are indicative of sites prone to electrophilic and nucleophilic attack, respectively. This information is valuable for predicting how the molecule will interact with other molecules, including biological macromolecules.
In Silico Prediction of Chemical Reactivity and Stability
In silico methods are employed to predict the chemical reactivity and stability of this compound without the need for extensive experimental work. These predictions are often based on the electronic properties derived from quantum chemical calculations. The ability of chalcones and their heteroanalogs, which share structural similarities, to act as activated unsaturated systems in addition reactions is a known feature that can be explored computationally. jmaterenvironsci.com
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein or a nucleic acid. bohrium.commdpi.comnih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.
For this compound and its derivatives, docking studies can elucidate how the molecule fits into the active site of a specific biological target. bohrium.commdpi.comnih.gov The binding affinity, which is a measure of the strength of the interaction, can be calculated, and the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, can be identified. For example, docking studies on similar piperazine (B1678402) derivatives have been performed to investigate their potential as anticancer agents by targeting enzymes like topoisomerase II. mdpi.com The conformation of the molecule plays a critical role in how well it can bind to a receptor, with specific conformations leading to optimal interactions. nih.gov
Prediction of Physicochemical Parameters Relevant to Research
A variety of physicochemical parameters are crucial for assessing the drug-likeness and potential for development of a compound. These parameters can be accurately predicted using computational tools.
| Parameter | Predicted Value/Range | Significance |
| Topological Polar Surface Area (TPSA) | Varies based on specific derivative | TPSA is a good indicator of a molecule's ability to permeate cell membranes. |
| LogP (Octanol-Water Partition Coefficient) | Varies based on specific derivative | LogP is a measure of a molecule's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. |
| Hydrogen Bond Donors | Typically 1 (from the secondary amine in the piperazine ring) | The number of hydrogen bond donors influences a molecule's solubility and binding to biological targets. |
| Hydrogen Bond Acceptors | Typically 3 (2 from the piperazine nitrogens and 1 from the furan (B31954) oxygen) | The number of hydrogen bond acceptors is important for molecular recognition and binding. |
| Rotatable Bonds | Typically 4-5 | The number of rotatable bonds is an indicator of molecular flexibility, which can impact binding affinity. |
These parameters are often used in conjunction with Lipinski's Rule of Five to evaluate the oral bioavailability of a potential drug candidate.
Biological Activity Research Pre Clinical Focus
Mechanistic Investigations of Biological Interactions
Research into the mechanisms of action for furan-piperazine derivatives has identified several molecular targets, shedding light on their potential therapeutic applications. These investigations primarily involve receptor binding assays and enzyme inhibition studies.
Derivatives built upon the furan-piperazine scaffold have been shown to interact with a variety of important biological molecules. Key targets identified include enzymes such as Acyl-CoA: Cholesterol O-acyltransferase-1 (ACAT-1), Cyclin-Dependent Kinase 2 (CDK2), and Butyrylcholinesterase (BChE). nih.govnih.govnih.gov For instance, sulfur-containing ethyl piperazine (B1678402) compounds are recognized as precursors for potent ACAT-1 inhibitors. nih.gov Furthermore, hybrid molecules incorporating benzofuran (B130515) and piperazine moieties have been designed as effective CDK2 inhibitors. nih.govtandfonline.com The interaction with these targets suggests potential applications in managing conditions like atherosclerosis, cancer, and neurodegenerative diseases. nih.govtandfonline.com
While comprehensive screening against a wide array of receptors is ongoing, significant findings have emerged for the Adenosine (B11128) A2A receptor (A2AAR). The A2AAR is a notable drug target for neurodegenerative disorders and cancer. acs.orgnih.govresearchgate.net Studies on various heterocyclic compounds, including those with furan (B31954) and piperazine-like structures, have demonstrated a strong affinity for this receptor. For example, a class of 2-amino-6-furan-2-yl-4-substituted nicotinonitriles showed high affinity for the A2A adenosine receptor, with some compounds exhibiting Ki values in the low nanomolar range. scilit.com Similarly, novel quinazoline (B50416) derivatives featuring a furan-2-yl group have been identified as potent A2AR antagonists. nih.gov A specific compound, 7-(2-(4-(4-(2-(2-Aminoethoxy)ethoxy)phenyl)piperazin-1-yl)ethyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e] nih.govrawdatalibrary.netnih.govtriazolo[1,5-c]pyrimidin-5-amine, was developed as a subtype-selective fluorescent ligand for the human Adenosine A2A receptor, underscoring the scaffold's utility in creating targeted pharmacological tools. acs.org
Currently, there is limited publicly available research data detailing the specific binding mechanisms of 1-(2-(Furan-2-yl)ethyl)piperazine with 5-HT2A or CB1 receptors.
The inhibitory activity of furan-piperazine derivatives against several key enzymes has been a major focus of pre-clinical research.
Butyrylcholinesterase (BChE): BChE inhibitors are being investigated for the treatment of Alzheimer's disease. nih.gov Benzamide derivatives that contain a 1-(2-furoyl)piperazine (B32637) moiety have been synthesized and evaluated for their ability to inhibit BChE. evitachem.com One such derivative, 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(4-ethylphenyl)benzamide, demonstrated significant inhibitory activity, comparable to the standard drug Eserine. evitachem.com Benzofuran and dibenzofuran (B1670420) derivatives with piperazine linkers have also been assessed for anticholinesterase activity, although some showed limited potency compared to standards like donepezil. nih.govnih.gov
Enoyl-ACP Reductase: This enzyme is a target for developing new antibacterial agents. While piperazine-containing compounds are known to have antimicrobial properties, specific kinetic studies of this compound against Enoyl-ACP Reductase are not extensively documented in available literature.
COX-1/2: No specific data on the inhibition of Cyclooxygenase-1 or Cyclooxygenase-2 by this compound was identified in the reviewed sources.
20S Proteasome: The proteasome is a target for anticancer therapy. Research has focused on various classes of inhibitors, but specific mechanistic studies involving furan-piperazine derivatives are not prominently featured in the available literature.
CDK2: Cyclin-Dependent Kinase 2 (CDK2) is a critical regulator of the cell cycle, making it an attractive target for cancer therapy. nih.gov A series of novel benzofuran derivatives with a piperazine linker were designed as type II CDK2 inhibitors. nih.govtandfonline.com Several of these compounds displayed potent inhibitory activity, with IC50 values in the nanomolar range, comparable to the reference standard staurosporine. nih.govtandfonline.com
ACAT-1: Acyl-CoA: Cholesterol O-acyltransferase-1 (ACAT-1) is an enzyme involved in cholesterol esterification and is a target for treating atherosclerosis and certain cancers. nih.govnih.gov Derivatives of ethyl piperazine have been developed as effective ACAT-1 inhibitors. nih.gov
Table 1: Enzyme Inhibition by Furan-Piperazine Derivatives
| Derivative Class | Target Enzyme | Potency (IC₅₀ / Kᵢ) | Reference Compound |
|---|---|---|---|
| Benzofuran-piperazine | CDK2 | 40.91 - 52.63 nM (IC₅₀) | Staurosporine (56.76 nM) |
| 1-(2-Furoyl)piperazine | Butyrylcholinesterase | Comparable to Eserine | Eserine |
| Dibenzofuran-piperazine | Cholinesterases | Not significant | Donepezil |
In Vitro Pharmacological Evaluations
The therapeutic potential of compounds based on the this compound scaffold has been further explored through extensive in vitro testing against various pathogens and cancer cells.
The furan and piperazine moieties are present in many compounds known for their antimicrobial properties. derpharmachemica.comapjhs.com Derivatives combining these two rings have been evaluated against a broad spectrum of microbes.
Antibacterial Activity: Various piperazine derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov Studies have tested these compounds against strains such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. researchgate.netnih.gov For example, N-sulfonated derivatives of 1-(2-Furoyl)piperazine and related acetamides and propanamides have shown potent activity. evitachem.com Mannich bases containing a piperazine moiety also exhibit multidirectional antimicrobial effects. nih.gov
Antifungal Activity: The search for new antifungal agents is critical due to rising resistance. researchgate.net Piperazine derivatives have been a focal point of this research. mdpi.com Compounds integrating a 1,2,4-triazole (B32235) ring with a furan-piperazine structure have been synthesized and tested against fungi like Aspergillus niger and Candida albicans. researchgate.netresearchgate.net Some piperidine-4-carbohydrazide (B1297472) derivatives have shown excellent fungicidal activity against agricultural fungi such as Rhizoctonia solani and Verticillium dahliae. nih.gov
Table 2: Antimicrobial Activity of Furan-Piperazine and Related Derivatives
| Derivative Class | Tested Organisms | Activity Level |
|---|---|---|
| Substituted piperazines | S. aureus, P. aeruginosa, E. coli | Significant antibacterial activity |
| Substituted piperazines | C. albicans, A. niger, A. flavus | Significant antifungal activity |
| 2-(Furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole | Gram +ve & -ve bacteria, Fungi | Good to moderate activity |
| Piperidine-4-carbohydrazides | R. solani, V. dahliae | EC₅₀ values as low as 0.83 µg/mL |
The piperazine scaffold is found in numerous anticancer agents, and its combination with a furan ring has led to the development of novel compounds with promising antiproliferative effects. nih.govnih.gov These derivatives have been tested against a variety of human cancer cell lines.
Benzofuran-piperazine derivatives have shown notable cytotoxic activity. One study found that these compounds induced apoptosis in the A549 lung cancer cell line. nih.gov Another study reported that these derivatives inhibited cell proliferation in six different human and murine cancer cell lines, with further investigation in an MDA-MB-231 breast cancer xenograft model showing good anti-cancer efficacy. rawdatalibrary.netnih.gov
Furan-based derivatives have demonstrated potent antiproliferative activity against breast cancer cell lines like MCF-7, with some compounds showing IC50 values in the low micromolar range. nih.gov Mechanistic studies revealed that these compounds can induce cell cycle arrest at the G2/M phase and trigger apoptosis. nih.gov
Piperazine-tethered benzofurans , designed as CDK2 inhibitors, exhibited potent antiproliferative activity against pancreatic (Panc-1), breast (MCF-7), and lung (A-549) cancer cell lines, with one compound showing an IC50 of 0.94 µM against Panc-1 cells. tandfonline.com
Vindoline-piperazine conjugates displayed significant growth inhibition across a panel of 60 human tumor cell lines, with particular efficacy against breast cancer (MDA-MB-468) and non-small cell lung cancer (HOP-92) cell lines. mdpi.com
Table 3: Antiproliferative Activity of Furan-Piperazine Derivatives
| Derivative Class | Cancer Cell Line(s) | Potency (IC₅₀) |
|---|---|---|
| 2-Benzoylbenzofuran-piperazine | A549 (Lung) | Apoptosis induction |
| Benzofuran-piperazine | MDA-MB-231 (Breast), others | Good in vivo efficacy |
| Piperazine-tethered benzofuran | Panc-1 (Pancreatic) | 0.94 µM |
| Piperazine-tethered benzofuran | MCF-7 (Breast) | 2.92 µM |
| Piperazine-tethered benzofuran | A-549 (Lung) | 1.71 µM |
| Furan-based derivatives | MCF-7 (Breast) | 2.96 - 4.06 µM |
| Vindoline-piperazine conjugate | MDA-MB-468 (Breast) | 1.00 µM (GI₅₀) |
| Vindoline-piperazine conjugate | HOP-92 (Lung) | 1.35 µM (GI₅₀) |
Anti-Inflammatory Modulatory Activities
The furan nucleus is a component of many biologically active compounds. nih.gov Derivatives of furan have been shown to possess anti-inflammatory properties, which are often linked to their antioxidant capabilities. nih.gov These compounds can modulate inflammatory responses by suppressing the production of reactive oxygen species (O2), nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2), as well as regulating the mRNA expression of inflammatory mediators. nih.gov The anti-inflammatory effects of furan derivatives are influenced by the presence of the furan ring and other aromatic structures within the molecule. nih.gov
Piperazine derivatives have also been investigated for their anti-inflammatory potential. nih.govbrieflands.comontosight.ai For instance, the compound (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) demonstrated anti-inflammatory effects by reducing paw edema and cell migration in carrageenan-induced inflammation models. nih.gov This was associated with a decrease in pro-inflammatory cytokines such as TNF-α and IL-1β. nih.gov Similarly, new cyclizine (B1669395) derivatives, which contain a piperazine moiety, have shown acute and chronic anti-inflammatory activities in rat models of paw edema. brieflands.com
One study on a series of 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine derivatives, known as the LINS01 series, highlighted their potential as anti-inflammatory agents. researchgate.net Specifically, the compound LINS01005 showed notable anti-inflammatory activity in a murine asthma model by reducing eosinophil counts and COX-2 expression. researchgate.net
Central Nervous System (CNS) Activity Profiling (e.g., Antidepressant-like, Anxiolytic-like)
Derivatives containing the piperazine moiety have been a significant focus of research for their potential effects on the central nervous system, including antidepressant- and anxiolytic-like activities. nih.govmdpi.com For example, xanthone (B1684191) derivatives incorporating a piperazine group have been evaluated in animal models. nih.gov One such derivative, HBK-5, exhibited both antidepressant-like effects in the forced swim test (FST) and tail suspension test (TST), and anxiolytic-like properties in the four-plate test in mice, without causing cognitive or motor impairments. nih.gov
The essential oil of Annona vepretorum has also been studied for its neuropharmacological effects, demonstrating anxiolytic, sedative, and antidepressant properties in mice. nih.gov The anxiolytic effects appear to be mediated through the GABAergic system, while the antidepressant effects are likely related to the serotonergic system. nih.gov
Antiviral Efficacy in Viral Replication Models
The piperazine scaffold is recognized for its potential in the development of antiviral agents. mdpi.comnih.gov Research has shown that piperazine can bind to the hydrophobic pocket of the capsid protein of Aura virus, a model for alphaviruses. nih.gov Molecular docking studies have suggested that piperazine binds with even greater affinity to the capsid protein of Chikungunya virus (CHIKV). nih.gov Subsequent in vitro assays, including plaque reduction and immunofluorescence, have confirmed the antiviral activity of piperazine against CHIKV. nih.gov
Furthermore, various N-heterocycles, including those with furan and piperazine rings, have been explored for their antiviral properties. nih.gov For instance, chalcone-conjugated 1,3,4-thiadiazole (B1197879) compounds containing a furan ring have demonstrated better antiviral activity against the tobacco mosaic virus (TMV) than reference compounds. nih.gov
Antioxidant Capacity Assessments
Both furan and piperazine derivatives have been investigated for their antioxidant properties. nih.govnih.govpsu.edu Furan derivatives are known to exhibit antioxidant effects, which are believed to contribute to their anti-inflammatory activity. nih.gov The mechanism often involves the furan ring acting as an electron donor to scavenge free radicals. nih.gov
A series of novel 1,4-disubstituted piperazine-2,5-dione derivatives were synthesized and evaluated for their ability to protect against H2O2-induced oxidative damage in SH-SY5Y cells. nih.gov Several of these compounds showed effective antioxidant activity, with one compound in particular, 9r, demonstrating the best protective effect. nih.gov Another study on 1-aryl/aralkyl piperazine derivatives with a xanthine (B1682287) moiety also revealed antioxidant potential, with the presence of a hydroxyl group being crucial for this activity. psu.edu
Other In Vitro Biological Activities (e.g., Anthelmintic, Antimalarial)
While direct studies on the anthelmintic or antimalarial activity of "this compound" are not specified in the provided results, related structures have been investigated for various other biological activities. For instance, novel N-2-(furyl)-2-(chlorobenzyloxyimino) ethyl piperazinyl quinolones have been synthesized and evaluated for their cytotoxic activity against human breast tumor cell lines. researchgate.netnih.gov These studies are part of a broader effort to develop new therapeutic agents, and some quinolone derivatives have shown inhibitory potential against eukaryotic topoisomerase II. researchgate.netnih.gov
In Vivo Pre-clinical Efficacy Assessments in Animal Models (excluding human clinical trials)
Evaluation of Efficacy in Relevant Disease Models (e.g., behavioral models, infection models)
In vivo studies have been conducted on piperazine derivatives to assess their efficacy in various disease models. For example, new piperazine-based multi-effect drugs have been synthesized and tested in animal models of Alzheimer's disease. nih.gov These compounds were designed to target both amyloid and Tau pathology and have shown promise in reducing these pathologies and associated memory impairments in a preclinical model. nih.gov
In the context of CNS disorders, a xanthone derivative with a piperazine moiety, HBK-5, was found to be active in behavioral models for depression and anxiety in mice, suggesting potential therapeutic applications. nih.gov
Regarding infectious diseases, the in vivo efficacy of synthesized nitrofurantoin (B1679001) analogs, which contain a furan ring, was assessed in a mouse model of Trypanosoma congolense infection. mdpi.com While oral treatment with nitrofurantoin showed partial efficacy, the tested analogs did not demonstrate treatment efficacy in this model, suggesting that properties like hydrosolubility are critical for in vivo activity. mdpi.com
Pharmacokinetic Studies in Research Animals (e.g., absorption, distribution, metabolism, excretion, bioavailability)
No publicly available research data was found regarding the absorption, distribution, metabolism, excretion (ADME), or bioavailability of this compound in any animal models. In silico or predictive ADME studies for this specific compound are also not present in the reviewed literature.
Selectivity and Cytotoxicity Studies in Non-Target Biological Systems
There is no available information from preclinical studies concerning the selectivity or cytotoxic effects of this compound on non-target biological systems. While research exists on complex derivatives containing the furan and piperazine moieties, this data is not applicable to the parent compound and has been excluded as per the specific focus of this article.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis
Elucidation of Critical Structural Features for Biological Potency
The biological activity of compounds centered around the 1-(2-(Furan-2-yl)ethyl)piperazine scaffold is dictated by several key structural components: the piperazine (B1678402) ring, the furan (B31954) moiety, and the ethyl linker connecting them.
The Piperazine Ring: The piperazine ring is widely recognized as a "privileged scaffold" in medicinal chemistry, frequently appearing in biologically active compounds across various therapeutic areas. nih.gov Its two nitrogen atoms, typically at positions 1 and 4, can significantly influence the molecule's pharmacokinetic properties. nih.gov The basicity of these nitrogens (pKa) allows for the formation of salts, which can enhance water solubility and bioavailability. nih.gov In many analogs, the presence of a halogen substitute on a phenyl moiety attached to the piperazine ring has been found to be essential for inhibitory effects on biological targets like equilibrative nucleoside transporters (ENTs). polyu.edu.hk
The Furan Moiety: The furan ring serves as an aromatic component and can engage in various non-covalent interactions with biological targets, including hydrophobic and π-stacking interactions. In a study of related 1-(Furan-2-ylmethyl)pyrrolidine-based inhibitors, the furan ring, in conjunction with a nitro-substituted phenyl ring, was a key part of the active scaffold. nih.gov
The Ethyl Linker: The two-carbon ethyl chain provides a specific spatial separation and conformational flexibility between the piperazine and furan rings. This linker allows the two terminal ring systems to adopt optimal orientations for binding within a receptor pocket or an enzyme's active site. The length and nature of this linker are often critical for potency.
Influence of Substituent Variations on Efficacy and Selectivity
Modifying the core structure of this compound with various substituents has a profound impact on biological efficacy and selectivity. Studies on analogous series of compounds provide a clear picture of these effects.
Substitutions on the Piperazine Ring: The nitrogen atom at the 4-position of the piperazine ring is a common site for modification. In a series of compounds designed as caspase inhibitors, varying the aryl substituent on the piperazine ring led to significant differences in potency and selectivity. nih.gov For instance, an ethylbenzene derivative displayed low nanomolar inhibition constants across multiple inflammatory caspases, while other analogs showed nearly 10-fold selectivity for caspase-5 over others. nih.gov Similarly, in a series of dopamine (B1211576) D2/D3 receptor ligands, N-substitution on the piperazine ring could accommodate various heterocyclic rings, with some linked via an amide or methylene (B1212753) bridge, to maintain high affinity and selectivity for the D3 receptor. nih.gov
Substitutions on the Furan Ring: While direct SAR studies on substitutions to the furan ring of the title compound are limited, research on related furan-containing structures is informative. In a study of 1-(Furan-2-ylmethyl)pyrrolidine-based inhibitors, substitutions on a second aromatic ring (B ring) attached to the pyrrolidine demonstrated that groups like dimethyl amine, pyrrolidine, piperidine, or a methyl ester at the 4-position improved activity by 2- to 3-fold. nih.gov Conversely, a carboxylic acid group at the same position led to reduced activity. nih.gov
The table below summarizes the effects of substituent variations on the biological activity of related piperazine-based compounds.
| Compound Series | Modification Site | Substituent | Effect on Activity/Selectivity |
| Caspase Inhibitors nih.gov | Aryl group on Piperazine | Ethylbenzene | Potent, pan-selective inhibition of caspases-1, -4, -5 |
| Dopamine Receptor Ligands nih.gov | N-substitution on Piperazine | Substituted Indole Rings | Maintained high affinity and selectivity for D3 receptor |
| ST2 Inhibitors nih.gov | "B" Aromatic Ring (analogous to Furan) | Dimethyl amine, Pyrrolidine, Piperidine | 2-3 fold improvement in activity |
| ST2 Inhibitors nih.gov | "B" Aromatic Ring (analogous to Furan) | Carboxylic Acid | Reduced activity |
| Antimycobacterial Agents mdpi.com | Phenyl group on Piperazine | 3,4-dichlorophenyl, Diphenylmethyl | Most effective growth inhibition of M. tuberculosis |
Conformational Requirements for Receptor Binding and Enzyme Inhibition
The three-dimensional shape, or conformation, of a molecule is paramount for its interaction with biological targets. The flexibility of the this compound structure allows it to adopt various conformations, but specific arrangements are often required for optimal binding.
Studies on related 2-substituted piperazines have shown that an axial conformation is generally preferred for binding to targets such as the α7 nicotinic acetylcholine receptor. nih.gov This axial orientation can place key nitrogen atoms in a specific spatial arrangement that mimics the binding of endogenous ligands. nih.gov For phenethylamine derivatives, which share the ethyl-amino structural motif, a trans-extended conformation is often preferred for binding to α-adrenergic receptors. nih.gov
The piperazine ring itself typically adopts a stable chair conformation, as confirmed by X-ray crystallography of related molecules. mdpi.com The ethyl linker's flexibility allows the furan and piperazine rings to rotate relative to each other, enabling the molecule to fit into diverse binding pockets. Molecular modeling studies on similar compounds confirm that specific enantiomers and conformations are responsible for potent receptor binding. nih.gov
Development of Predictive QSAR Models
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a compound with its biological activity. mdpi.com These models are valuable tools for predicting the activity of novel compounds and guiding the design of more potent analogs. mdpi.com
The development of a QSAR model for this compound derivatives would typically involve the following steps:
Data Set Compilation: A series of analogs with measured biological activities (e.g., IC50, Ki) is assembled. nih.gov
Descriptor Calculation: Molecular descriptors, which are numerical representations of chemical structure, are calculated. These can include 2D and 3D autocorrelation descriptors, physicochemical properties, and electronic parameters. nih.gov
Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical model linking the descriptors to the biological activity. nih.gov
Validation: The model's robustness and predictive power are rigorously tested using internal (e.g., leave-one-out cross-validation, Q²) and external validation on a separate test set of compounds (R²pred). mdpi.comnih.gov
QSAR studies on furan-pyrazole piperidine derivatives have successfully established MLR models with good predictive ability, using 3D and 2D autocorrelation descriptors selected by a genetic algorithm. nih.gov Similarly, robust QSAR models have been developed for arylpiperazinyl derivatives to predict their affinity and selectivity for adrenoceptors. nih.gov
The table below lists key statistical parameters used to assess the quality of predictive QSAR models.
| Parameter | Symbol | Description | Acceptable Value |
| Coefficient of Determination | r² | Measures the goodness-of-fit of the model for the training set. nih.gov | > 0.6 |
| Leave-One-Out Cross-Validation Coefficient | Q² or Q²LOO | Measures the internal predictive ability of the model. mdpi.comnih.gov | > 0.5 |
| Predictive R² for External Test Set | R²pred | Measures the model's ability to predict the activity of new, unseen compounds. mdpi.com | > 0.5 |
| Root Mean Square Error | RMSE | Represents the standard deviation of the residuals (prediction errors). nih.gov | Lower values are better |
| F-statistic | F | A statistical test of the overall significance of the regression model. nih.gov | Higher values are better |
Pharmacophore Modeling and Optimization
A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. researchgate.net Pharmacophore modeling is a powerful tool used in drug discovery to identify new chemical entities with potential biological activity by searching large compound databases. nih.gov
A hypothetical pharmacophore model for this compound would likely include the following features:
Aromatic/Hydrophobic Group: Represented by the furan ring.
Hydrogen Bond Acceptor(s): The two nitrogen atoms of the piperazine ring.
Positively Ionizable/Cationic Center: The basic nitrogen of the piperazine ring, which would be protonated at physiological pH.
Pharmacophore models can be generated through two primary approaches:
Ligand-Based Modeling: This method is used when the 3D structure of the target is unknown. It involves aligning a set of known active molecules and extracting their common chemical features. nih.gov
Structure-Based Modeling: When the crystal structure of the target protein is available, this approach identifies key interaction points within the binding site to define the pharmacophore features. nih.govnih.gov
Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen virtual libraries of compounds. nih.gov Hits from this screening can then be further evaluated using molecular docking and other computational methods before being synthesized and tested experimentally. This process allows for the efficient discovery of novel and structurally diverse compounds that retain the essential features for biological activity.
Advanced Research Applications and Methodologies
Role as Lead Compounds and Probes in Drug Discovery Pipelines (Pre-clinical Stage)
The furan-piperazine moiety is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. mdpi.com This versatility makes 1-(2-(Furan-2-yl)ethyl)piperazine and its derivatives valuable as lead compounds in the preclinical stages of drug discovery. Researchers modify this core structure to develop novel therapeutic agents and imaging probes.
Derivatives have shown significant promise in oncology. For instance, a series of novel N-pipearzinyl quinolones incorporating a N-2-(furyl)-2-(chlorobenzyloxyimino)ethyl piperazinyl moiety has been synthesized and evaluated for cytotoxic activity against human breast tumor cell lines. nih.govbrieflands.comresearchgate.net In these studies, the introduction of this specific substituent onto the piperazine (B1678402) ring of quinolone structures led to compounds with enhanced cytotoxic potential. researchgate.net One particular compound from this series demonstrated significant growth inhibitory effects against all tested cell lines, highlighting the potential of this scaffold in developing new anticancer drugs. nih.govresearchgate.net
Beyond oncology, derivatives of this compound are crucial as probes for in-vivo imaging. A radiolabeled SPECT (Single-Photon Emission Computed Tomography) tracer, [¹²³I]MNI-420, which contains a modified 2-(furan-2-yl)ethyl)piperazine core, has been developed for imaging adenosine (B11128) A₂A receptors in the brain. nih.gov These receptors are implicated in neurodegenerative conditions like Parkinson's and Huntington's disease. nih.gov The high binding selectivity of this tracer allows for the noninvasive study and characterization of these receptors in non-human primates, serving as a critical tool in the preclinical pipeline to understand disease pathology and evaluate potential treatments. nih.gov
The strategic hybridization of benzofuran (B130515) and piperazine moieties has also been employed to design novel Type II CDK2 (Cyclin-Dependent Kinase 2) inhibitors. nih.gov This work led to the identification of potent inhibitors with significant antiproliferative activity against pancreatic cancer cell lines, further cementing the role of the furan-piperazine scaffold as a foundational element for lead compound generation in preclinical research. nih.gov
Table 1: Preclinical Applications of this compound Derivatives
| Derivative Class | Research Application | Key Findings | Citations |
|---|---|---|---|
| N-2-(Furyl)-2-(chlorobenzyloxyimino) Ethyl Piperazinyl Quinolones | Anticancer Lead Compound | Showed significant in-vitro cytotoxic potential against human breast tumor cell lines. | nih.gov, brieflands.com, researchgate.net |
| [¹²³I]MNI-420 (Radiolabeled Tracer) | Neuroimaging Probe | Used as a SPECT tracer to image Adenosine A₂A receptors in the non-human primate brain. | nih.gov |
| 3-(Piperazinylmethyl)benzofuran Derivatives | Anticancer Lead Compound | Acted as potent and selective Type II CDK2 inhibitors with activity against pancreatic cancer cells. | nih.gov |
Application in Chemical Biology as Tool Compounds for Biological Pathway Elucidation
In chemical biology, small molecules are used as "tool compounds" to perturb and study biological pathways. The this compound framework is instrumental in creating such tools.
The most prominent example is the SPECT tracer [¹²³I]MNI-420, a derivative designed for high-affinity and selective binding to adenosine A₂A receptors. nih.gov Free adenosine is a critical neurotransmitter that modulates the activity of other key neurotransmitters like dopamine (B1211576). nih.gov In the striatum, A₂A receptors are closely associated with dopamine D₂ receptors and have an opposing effect on D₂-mediated neurotransmission. nih.gov By using [¹²³I]MNI-420 to visualize the location and density of A₂A receptors, researchers can elucidate the intricate relationship within the adenosine-dopamine pathway. This is vital for understanding the mechanisms underlying motor control, mood, and neurodegenerative diseases where this pathway is dysregulated. nih.gov The ability to block the tracer's binding with a known A₂A antagonist (preladenant) confirmed its high binding selectivity, validating it as a reliable tool compound for these studies. nih.gov
Advanced Analytical Methods for Biological Matrices (e.g., Derivatization for LC-MS/UV)
The quantitative analysis of piperazine-containing compounds like this compound in complex biological matrices such as plasma or tissue presents analytical challenges. The piperazine ring itself lacks a strong chromophore, making it difficult to detect at low concentrations using standard HPLC-UV instrumentation. jocpr.comresearchgate.net Furthermore, its physicochemical properties can lead to poor ionization efficiency in mass spectrometry (MS). researchgate.netnih.gov
To overcome these limitations, chemical derivatization is a widely employed strategy. researchgate.net This process involves reacting the analyte with a reagent to attach a new functional group, thereby enhancing its detectability. For piperazine, derivatization with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) creates a stable, UV-active product that can be readily quantified at trace levels. jocpr.comresearchgate.net This method has been validated for its accuracy, linearity, and precision, proving effective for analyzing piperazine in active pharmaceutical ingredients (APIs). jocpr.com
For more sensitive LC-MS/MS analysis, derivatization serves to improve ionization efficiency and chromatographic separation. nih.gov While specific derivatization methods for this compound are not detailed in the literature, a variety of reagents are available for related functional groups. These reagents can enhance detection sensitivity by orders of magnitude. nih.gov
Table 2: Selected Derivatization Reagents for LC-MS/UV Analysis
| Reagent | Target Functional Group | Purpose | Citations |
|---|---|---|---|
| 4-chloro-7-nitrobenzofuran (NBD-Cl) | Secondary Amines (e.g., Piperazine) | Forms a UV-active derivative for HPLC-UV detection. | jocpr.com, researchgate.net |
| 2-nitrobenzaldehyde (NBA) | Hydrazines | Creates stable derivatives for LC-MS/MS analysis of nitrofuran metabolites. | qub.ac.uk |
| 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) | Conjugated Dienes | Increases ionization efficiency for vitamin D metabolites in LC-MS/MS. | nih.gov |
| 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) | Hydroxyl Groups | Enhances ionization for steroids (e.g., estrogens) in LC-MS. | nih.gov |
High-Throughput Screening (HTS) and Library Design
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid evaluation of vast numbers of chemical compounds to identify "hits" that modulate a biological target. nih.gov The success of an HTS campaign is highly dependent on the quality and diversity of the compound library being screened.
The this compound scaffold is an attractive core for inclusion in screening libraries. The piperazine ring is one of the most frequently used heterocycles in biologically active compounds and approved drugs, signifying its favorable properties for interacting with biological systems. mdpi.com Similarly, the furan (B31954) ring is a common motif in medicinal chemistry.
The design of compound libraries often involves a "hybridisation strategy," where two or more privileged fragments are combined to create novel molecules with a higher probability of biological activity. nih.gov The combination of the furan and piperazine moieties is a prime example of this approach. By synthesizing a library of molecules based on the this compound core and varying the substituents on either the furan or piperazine ring, chemists can generate a focused collection of compounds. Such a library would be well-suited for screening against targets in therapeutic areas where this scaffold has already shown promise, such as oncology and neuroscience. nih.govnih.gov The commercial availability of services for library design and synthesis based on related furan-piperazine structures further underscores the value of this chemical space in drug discovery efforts. matrixscientific.com
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 4-chloro-7-nitrobenzofuran (NBD-Cl) |
| 2-nitrobenzaldehyde (NBA) |
| 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) |
| 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) |
| Adenosine |
| Dopamine |
| Preladenant |
Future Research Directions and Outlook
Exploration of Novel Synthetic Pathways
While established methods for synthesizing piperazine (B1678402) and furan (B31954) derivatives exist, future research should focus on developing more efficient, sustainable, and versatile synthetic routes. Current methods for creating similar structures often involve multi-step processes, such as the reaction of a substituted piperazine with a furan-containing electrophile or the cyclization of appropriate precursors. For instance, one common approach involves the reaction of a quinolone with a 2-bromo-1-(furan-yl)ethanone derivative in a solvent like DMF. Another strategy involves the cyclization of an aniline (B41778) intermediate with bis(2-chloroethyl)amine (B1207034) hydrochloride to form the piperazine ring.
Future synthetic exploration could pursue several innovative directions:
Green Chemistry Approaches: Investigating the use of greener solvents, such as ethanol, and catalyst-free reaction conditions to reduce environmental impact.
One-Pot Syntheses: Designing multi-component reactions where the furan, ethyl linker, and piperazine moieties are assembled in a single, efficient step.
Flow Chemistry: Utilizing microreactor technology for the continuous and scalable production of 1-(2-(Furan-2-yl)ethyl)piperazine and its derivatives, offering precise control over reaction parameters and improving safety and yield.
Novel Catalytic Systems: Exploring new metal-based or organocatalytic systems to facilitate the key bond-forming reactions, potentially enabling the synthesis of previously inaccessible analogues.
Identification of New Biological Targets and Therapeutic Applications
The piperazine ring is a well-known pharmacophore present in drugs with a wide range of central nervous system activities, including antipsychotic, antidepressant, and anxiolytic effects. Similarly, the furan nucleus is a component of many biologically active compounds with anticancer, antimicrobial, and anti-inflammatory properties. The combination of these two heterocycles in this compound creates a foundation for exploring a diverse array of new therapeutic applications.
Q & A
Q. What role does the furan-ethyl group play in enhancing antiplatelet or antimicrobial activity?
- Methodological Answer : The furan moiety’s oxygen atom participates in hydrogen bonding with platelet ADP receptors (P2Y₁₂). In antimicrobial assays (MIC/MBC), lipophilic furan-ethyl groups disrupt bacterial membranes (e.g., S. aureus). Synergistic effects are tested with β-lactams via checkerboard assays (FIC ≤0.5). Quantum mechanical (QM) calculations reveal furan’s charge distribution modulates biofilm penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
